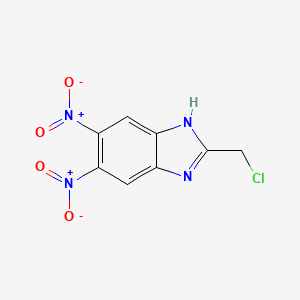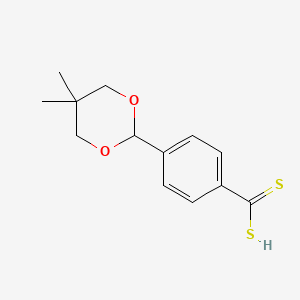![molecular formula C11H18O3 B12518329 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one CAS No. 817206-94-3](/img/structure/B12518329.png)
3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), and typically conducted in dichloromethane (DCM) at low temperatures (around -40°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.
Major Products
Oxidation: Formation of 3-(Carboxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one.
Reduction: Formation of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-ol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carbonyl groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its potential as a kinase inhibitor.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Explored for its biological activity.
Uniqueness
3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
817206-94-3 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
3-(hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C11H18O3/c1-10(8-12)7-11(9(13)14-10)5-3-2-4-6-11/h12H,2-8H2,1H3 |
InChIキー |
BZVQXSJUHHRBCA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CCCCC2)C(=O)O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)

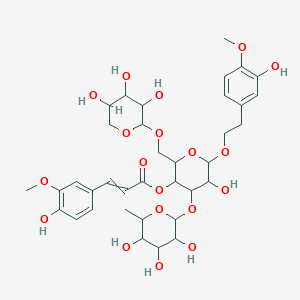
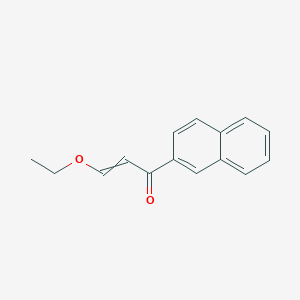
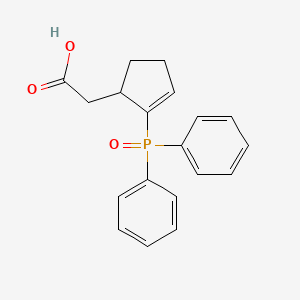
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
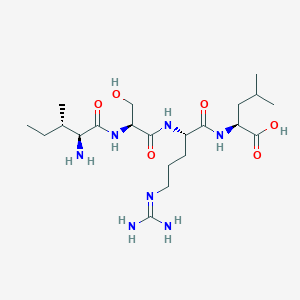
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
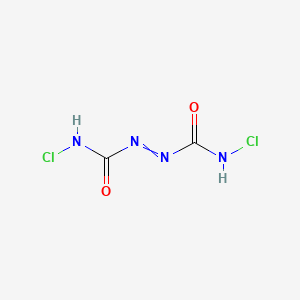
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
